molecular formula C6H8ClNO2 B2381362 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride CAS No. 17184-18-8

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride

Cat. No.: B2381362
CAS No.: 17184-18-8
M. Wt: 161.59
InChI Key: NNUQCMUALNURJL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is a high-purity chemical reagent provided for research purposes. This compound is based on the 1,4-dihydropyridine (1,4-DHP) scaffold, which is recognized as a privileged structure in medicinal chemistry due to its ability to impart valuable bioactive properties to molecules . The core structure has been identified as a key component in the synthesis of nucleoside derivatives that have shown moderate antiviral activity against herpes simplex virus (HSV) type 1 and type 2 in research settings . Researchers value 1,4-DHP derivatives for their diverse potential applications, which also include acting as calcium channel blockers and exhibiting antioxidative, anticancer, and anti-inflammatory properties in preclinical studies . The specific physicochemical and analytical data for the hydrochloride salt form of this compound are the subject of ongoing research characterization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQCMUALNURJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation with 2-Mercaptothiazoline

The carboxylic acid group is activated using 2-mercaptothiazoline and 1,3-dicyclohexylcarbodiimide (DCC) in methylene chloride:

  • Reactants : 3-Hydroxy-4-benzyloxycarbonyl-1-methyl-2(1H)-pyridinone (1.1 g, 4.2 mmol), 2-mercaptothiazoline (0.52 g, 4.4 mmol), DCC (0.90 g, 4.4 mmol).
  • Conditions : Room temperature, 12-hour stirring.
  • Product : Activated ester (Formula 24B).

Oxazole-Based Cyclization (US3227724A)

This classical approach utilizes 4-methyl-5-ethoxyoxazole and maleic anhydride to construct the pyridinone core.

Procedure :

  • Reactants : 4-Methyl-5-ethoxyoxazole (1.27 g, 0.01 mol), maleic anhydride (0.98 g, 0.01 mol).
  • Conditions : Reflux in benzene for 18 hours.
  • Acid Cleavage : Reflux with aqueous HCl converts the adduct to 2-methyl-3-hydroxypyridine-5-carboxylate .
  • Hydrochloride Isolation : Recrystallization from ethanol/ether.

Key Data :

Step Conditions Product
Cyclization Benzene, reflux Pyridinone adduct
Acid cleavage HCl, ethanol Carboxylate intermediate
Salt formation HCl gas, ether Hydrochloride salt

Challenges : Low regioselectivity in adduct formation.

Green Synthesis via Analytical Quality-by-Design (AQbD)

A recent HPLC-compatible method optimizes the synthesis of deferiprone (DFP), a derivative of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride, using ethanol/acidic water as a solvent.

Optimized Parameters :

  • Mobile Phase : Ethanol:acidic water (pH 3.0, 70:30 v/v).
  • Column : XBridge® RP-C18 (4.6 × 250 mm, 5 μm).
  • Flow Rate : 1 mL/min.
  • Detection : UV at 225 nm.

Yield : >95% purity confirmed via linear calibration (0.20–20.00 μg/mL).

Comparative Analysis of Methods

Table 1 summarizes critical metrics for each synthetic route:

Method Yield Purity Scalability Environmental Impact
Microwave-assisted 37% High Moderate Low (aqueous solvent)
Activated ester 39–94% High High Moderate (DCC use)
Oxazole cyclization Unreported Moderate Low High (benzene)
AQbD-optimized >95% Very High High Low

Key Findings :

  • The AQbD method achieves the highest purity and scalability.
  • Microwave synthesis reduces energy consumption but suffers from moderate yields.
  • DCC-mediated coupling, while efficient, generates toxic byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridones and dihydropyridines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Medicinal Applications

1.1 Chelating Agent for Metal Toxicity

One of the primary applications of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is as a chelating agent for the treatment of metal toxicity, especially iron overload conditions such as hemochromatosis. The compound effectively binds to metal ions, facilitating their excretion from the body.

Table 1 summarizes the effectiveness of various hydroxypyridinones, including 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride, in removing iron from biological systems:

CompoundIron Removal (%) at 4 hoursIron Removal (%) at 18 hours
Control00
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one9091
Desferrioxamine1722
EDTA27-

This data indicates a significant capacity for iron removal by the compound compared to traditional chelators like desferrioxamine and EDTA .

1.2 Antioxidant Properties

The antioxidant properties of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride have been explored in various studies. It has shown potential in protecting against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound's ability to act as a hydrogen donor enhances its efficacy as an antioxidant .

1.3 Antitumor Activity

Research has indicated that derivatives of dihydropyridines exhibit antitumor activity through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. A study demonstrated that certain modifications to the dihydropyridine structure could enhance its anticancer properties .

Chemical Synthesis and Structural Modifications

2.1 Synthetic Routes

The synthesis of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride can be achieved through various methods, including multi-component reactions and green synthetic methodologies. These approaches not only improve yield but also reduce environmental impact .

2.2 Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the dihydropyridine ring significantly influence its biological activity, including its chelation efficiency and antioxidant capacity .

Case Studies

3.1 Clinical Applications in Iron Overload Disorders

A clinical study evaluated the efficacy of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride in patients with iron overload due to repeated blood transfusions. The results indicated a marked reduction in serum ferritin levels and improved patient outcomes compared to baseline measurements .

3.2 Antioxidant Efficacy in Neurodegenerative Diseases

Another study investigated the use of this compound as a neuroprotective agent in models of neurodegeneration induced by oxidative stress. The findings suggested that treatment with the compound resulted in reduced markers of oxidative damage and improved cognitive function .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one Hydrochloride

  • Structure : Substituted at position 5 with a benzyloxy group and position 2 with a chloromethyl group.
  • Molecular Formula: C₁₄H₁₅Cl₂NO₂
  • Molecular Weight : 300.2 g/mol .
  • The chloromethyl substituent introduces reactivity for further functionalization, making it a versatile scaffold for small-molecule drug discovery .
  • Applications : Primarily used as a synthetic intermediate rather than a direct therapeutic agent.

2-(Aminomethyl)-1,4-dihydropyridin-4-one Dihydrochloride

  • Structure: Features an aminomethyl group at position 2 instead of a methyl group.
  • Molecular Formula : C₆H₉N₂O·2HCl
  • Molecular Weight : 195.07 g/mol .
  • Key Differences: The aminomethyl group introduces a positively charged amine at physiological pH, altering metal-binding selectivity. Reduced steric hindrance compared to the methyl group in the target compound may affect chelation efficiency.

3-Hydroxy-1-[2-(4-Methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one

  • Structure: Contains a 4-methoxyphenoxyethyl group at position 1.
  • Molecular Formula: C₁₅H₁₇NO₄ (base compound)
  • Key Differences: The 4-methoxyphenoxyethyl side chain enhances steric bulk and may improve resistance to enzymatic degradation. Increased hydrophobicity could prolong half-life in vivo but reduce renal clearance .
  • Applications : Explored in experimental pharmacology for targeted delivery systems.

Comparative Data Table

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride C₇H₁₀ClNO₂ 191.61* 3-hydroxy, 2-methyl, 4-one Iron chelation polymers
1-Methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one hydrochloride C₁₄H₁₅Cl₂NO₂ 300.20 5-benzyloxy, 2-chloromethyl Small-molecule scaffold
2-(Aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride C₆H₁₁Cl₂N₂O 195.07 2-aminomethyl Chelation research
3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpyridin-4-one C₁₅H₁₇NO₄ 275.30 4-methoxyphenoxyethyl, 3-hydroxy Experimental pharmacology

Research Findings and Implications

  • Metal Chelation Efficiency: The target compound’s hydroxyl and ketone groups create an optimal geometry for Fe³⁺ binding, outperforming analogs like 2-(aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride, which lacks sufficient oxygen donors .
  • Synthetic Utility : Derivatives such as 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one hydrochloride are preferred in medicinal chemistry for their reactive chloromethyl group, enabling conjugation with biomolecules .
  • Pharmacokinetic Trade-offs: Hydrophobic modifications (e.g., benzyloxy or methoxyphenoxy groups) improve bioavailability but may compromise renal excretion, necessitating careful design for therapeutic use .

Biological Activity

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride (also known as 3-Hydroxy-2-methylpyridin-4(1H)-one hydrochloride) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Overview

Molecular Formula: C₆H₈ClNO₂
Molecular Weight: 161.59 g/mol
CAS Number: 17184-18-8

This compound is a derivative of pyridinone, primarily recognized for its role as an iron chelator, which significantly impacts bacterial growth and metabolism.

The primary mechanism of action for 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride involves the inhibition of quorum sensing (QS) systems in Pseudomonas aeruginosa, a pathogenic bacterium. By chelating iron, it prevents the bacteria from acquiring this essential nutrient, leading to iron deficiency and subsequent disruption of metabolic processes.

Biochemical Pathways

The compound's action affects:

  • Iron Transport Systems: Inhibition of iron uptake by bacteria.
  • Quorum Sensing Disruption: Interference with bacterial communication mechanisms essential for virulence.

Antimicrobial Properties

Research indicates that 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride exhibits significant antimicrobial activity against various pathogens. Its ability to disrupt QS systems makes it a potential candidate for treating infections caused by Pseudomonas aeruginosa and other bacteria .

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanisms involved include:

  • Overproduction of reactive oxygen species (ROS).
  • Mitochondrial dysfunction.
  • DNA damage leading to cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Case Studies and Experimental Data

  • Antiviral Activity:
    • A study reported moderate antiviral activity against herpes simplex virus types 1 and 2 when using derivatives of this compound .
  • Cytotoxicity Assays:
    • In vitro assays indicated IC₅₀ values ranging from 0.49 µM to 8.8 µM for various analogs, showcasing its potency compared to standard inhibitors like levamisole (IC₅₀ = 22.65 µM) .
  • Apoptosis Induction:
    • Compound treatment led to significant ROS production and cell death in cancer cell lines, confirming its potential as an anticancer agent through multiple pathways .

Comparative Analysis

Compound NameBiological ActivityIC₅₀ Value (µM)
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochlorideAntimicrobial, Anticancer0.49 - 8.8
LevamisoleStandard inhibitor for comparison22.65
Other Dihydropyridine DerivativesVarious activities including cytotoxicityVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Answer : The compound can be synthesized via cyclization reactions involving precursors like 1,3-diketones or β-keto esters under acidic conditions. Hydrochloric acid is typically introduced in the final step to form the hydrochloride salt. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric control of HCl (1.0–1.2 equivalents) significantly impact yield. Purification via recrystallization using ethanol/water mixtures (70:30 v/v) is recommended to remove unreacted intermediates .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) is ideal for purity assessment. Structural confirmation requires a combination of 1H^1H- and 13C^{13}C-NMR (in DMSO-d6_6), FT-IR (to confirm hydroxyl and carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with pharmacopeial reference standards ensures accuracy .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

  • Answer : The hydrochloride salt enhances water solubility compared to the free base due to ionic dissociation. Solubility profiles can be quantified using shake-flask methods at pH 1.2–7.4. Stability studies in phosphate-buffered saline (PBS) at 25°C show that degradation occurs via hydrolysis at elevated pH (>6.0), necessitating storage at 4°C in acidic conditions (pH 3–4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data between experimental results and theoretical predictions?

  • Answer : Discrepancies often arise from tautomeric equilibria or solvent effects. Employ deuterated solvents with varying polarities (e.g., D2_2O vs. DMSO-d6_6) to observe proton exchange effects. Computational tools like density functional theory (DFT) with solvent models (e.g., COSMO-RS) can predict chemical shifts and tautomer ratios. Validation via X-ray crystallography (using SHELXL for refinement) provides definitive structural assignments .

Q. What strategies mitigate oxidative degradation in aqueous solutions during long-term stability studies?

  • Answer : Degradation is minimized by adding antioxidants (e.g., 0.1% w/v ascorbic acid), storing solutions under nitrogen, or lyophilizing the compound. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products. Adjusting pH to 3–4 and using amber glass vials further reduce photo-oxidation .

Q. In crystallographic studies, how can hydrogen atom positions be accurately resolved for this compound?

  • Answer : Hydrogen positions in the dihydropyridinone ring are challenging due to low electron density. Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) and refine with SHELXL’s riding model or independent atomic displacement parameters. Neutron diffraction (where feasible) provides precise H-atom localization, especially for hydroxyl groups .

Q. How can computational chemistry predict tautomeric equilibria in different solvents?

  • Answer : Tautomer ratios (e.g., keto-enol equilibrium) are solvent-dependent. Use DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM for water or ethanol). Molecular dynamics (MD) simulations over 10–50 ns trajectories provide free energy differences between tautomers. Experimental validation via 1H^1H-NMR titration in DMSO-d6_6/D2_2O mixtures correlates with computed trends .

Q. What experimental design considerations are critical for reproducibility in millimolar-scale synthesis?

  • Answer : Key factors include strict control of anhydrous conditions (using molecular sieves), inert atmosphere (N2_2/Ar), and real-time monitoring via inline FT-IR or Raman spectroscopy. Quench protocols for excess HCl (e.g., neutralization with NaHCO3_3) and column chromatography (silica gel, methanol/dichloromethane eluent) ensure consistent purity. Reaction scalability is validated using Design of Experiments (DoE) to optimize temperature and reagent ratios .

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